Oxacyclotrideca-2,4,6,8,10,12-hexaene
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Overview
Description
Oxacyclotrideca-2,4,6,8,10,12-hexaene is a cyclic ether with a unique structure characterized by alternating double bonds and an oxygen atom within a 13-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxacyclotrideca-2,4,6,8,10,12-hexaene typically involves the cyclization of linear precursors under specific conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the 13-membered ring . The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Oxacyclotrideca-2,4,6,8,10,12-hexaene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, organometallic reagents like Grignard reagents.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated cyclic ethers.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Oxacyclotrideca-2,4,6,8,10,12-hexaene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of Oxacyclotrideca-2,4,6,8,10,12-hexaene involves its interaction with molecular targets through its reactive double bonds and oxygen atom. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting their function . The pathways involved may include oxidative stress, enzyme inhibition, or disruption of cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[8.2.2.2(4,7)]hexadeca-2,4,6,8,10,12,13,15-octaene: Another cyclic compound with a similar structure but different ring size and properties.
[2.2]Paracyclophane: A related compound with a different ring structure and unique chemical properties.
Uniqueness
Oxacyclotrideca-2,4,6,8,10,12-hexaene is unique due to its 13-membered ring structure with alternating double bonds and an oxygen atom. This configuration imparts distinct reactivity and stability, making it valuable for various applications in research and industry .
Properties
CAS No. |
58459-72-6 |
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Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-oxacyclotrideca-2,4,6,8,10,12-hexaene |
InChI |
InChI=1S/C12H12O/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-12H |
InChI Key |
LTUZGCGTENQWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=COC=CC=CC=C1 |
Origin of Product |
United States |
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